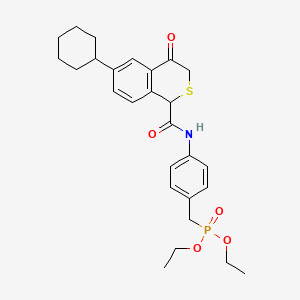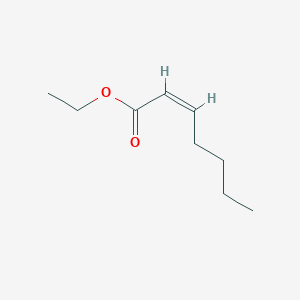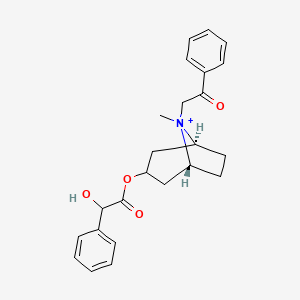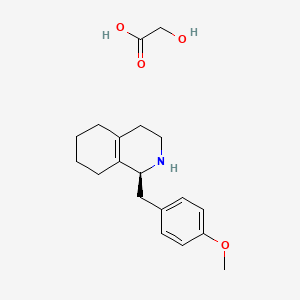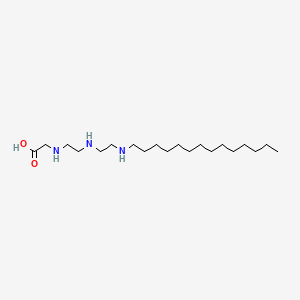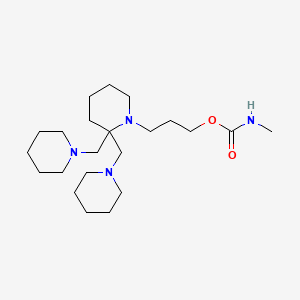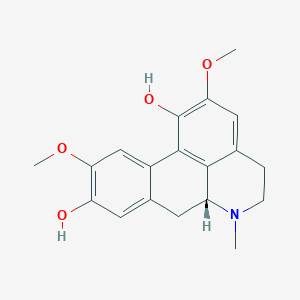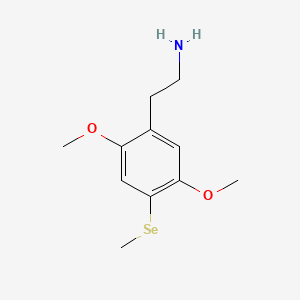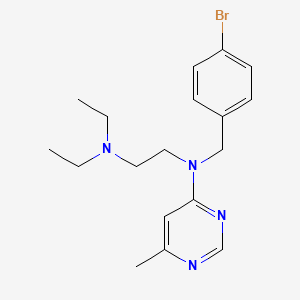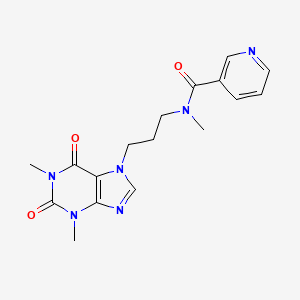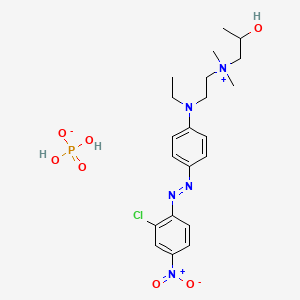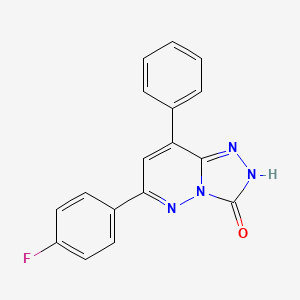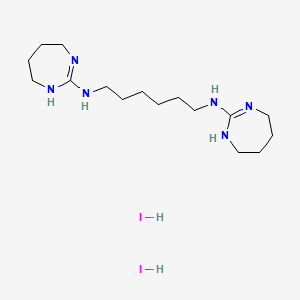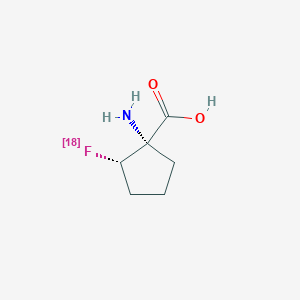
Dyk5I7LW8E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Dyk5I7LW8E undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen gas and catalysts like palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dyk5I7LW8E has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging studies.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Dyk5I7LW8E involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Dyk5I7LW8E can be compared with other similar compounds, such as:
ANTI-2-FACPC ENANTIOMER 2 F-18: Another enantiomer with similar structural features but different stereochemistry.
Fluorinated amino acids: Compounds with similar functional groups and applications in imaging and diagnostics.
Properties
CAS No. |
1244671-85-9 |
|---|---|
Molecular Formula |
C6H10FNO2 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-(18F)fluoranylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-4-2-1-3-6(4,8)5(9)10/h4H,1-3,8H2,(H,9,10)/t4-,6+/m0/s1/i7-1 |
InChI Key |
FGMOLHMIOXUKET-QYROLDJJSA-N |
Isomeric SMILES |
C1C[C@@H]([C@](C1)(C(=O)O)N)[18F] |
Canonical SMILES |
C1CC(C(C1)(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


